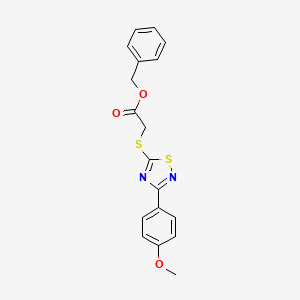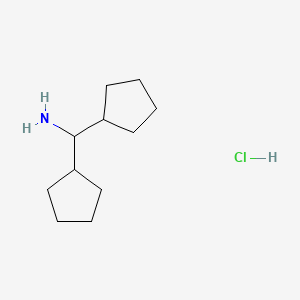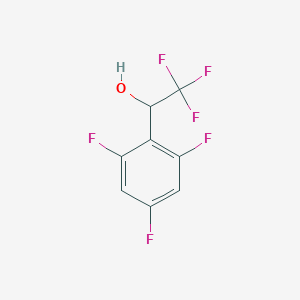![molecular formula C18H16F3N3O5S B2447041 {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866152-62-7](/img/structure/B2447041.png)
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylphenyl methanone moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a nitrophenylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a trifluoromethylphenyl methanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethyl ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Applications De Recherche Scientifique
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as an electrophile, while the trifluoromethylphenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(fluoromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(chloromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(bromomethyl)phenyl]methanone
Uniqueness
The presence of the trifluoromethyl group in {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Propriétés
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c19-18(20,21)14-5-3-4-13(12-14)17(25)22-8-10-23(11-9-22)30(28,29)16-7-2-1-6-15(16)24(26)27/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDHTOYBUDGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3,5-trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2446970.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)





